2-Propoxybenzoic acid
Overview
Description
2-Propoxybenzoic acid is a chemical compound that belongs to the family of benzoic acids, which are known for their aromatic properties and are widely used in various chemical reactions and as building blocks in organic synthesis. Although the provided papers do not directly discuss 2-Propoxybenzoic acid, they do provide insights into similar compounds, which can help infer some of the properties and behaviors of 2-Propoxybenzoic acid.
Synthesis Analysis
The synthesis of compounds similar to 2-Propoxybenzoic acid often involves the formation of intermediate structures, as seen in the synthesis of 2-aminobenzimidazole-2-N-propanoyl benzoic acid, which is an intermediate in the synthesis of various heterocyclic compounds . The synthesis process is typically characterized by the use of spectroscopic techniques such as FT-IR and NMR for structural confirmation.
Molecular Structure Analysis
The molecular structure of compounds related to 2-Propoxybenzoic acid has been studied using various theoretical calculations, including Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) . These studies provide detailed information on bond lengths, bond angles, and hydrogen bonding, which are crucial for understanding the stability and reactivity of the molecule.
Chemical Reactions Analysis
Chemical reactions involving benzoic acid derivatives can be quite diverse. For instance, 2-iodoxybenzoic acid has been used for the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms under mild conditions . This showcases the reactivity of benzoic acid derivatives in oxidation reactions, which could be relevant for 2-Propoxybenzoic acid as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives can be deduced from spectroscopic data and computational studies. Vibrational analysis using FT-IR and FT-Raman, as well as UV-Vis spectroscopy, are common methods to investigate these properties . Theoretical studies provide additional insights into the electronic structure, such as HOMO-LUMO energies and molecular electrostatic potential (MEP), which are indicative of the molecule's reactivity . Furthermore, thermodynamic properties such as heat capacity, entropy, and enthalpy changes can be calculated to understand the stability of the compound at different temperatures .
Scientific Research Applications
Palladium-Catalyzed Synthesis
- 2-Vinylbenzoic acids, derived from alkyl aryl ketones including 2-Propoxybenzoic acid, are crucial in polymer chemistry and bioactive molecule synthesis. A palladium-catalyzed process allows for efficient production of these compounds (Ram et al., 2020).
Glycan Analysis
- 2-Aminobenzoic acid, a related compound, has been employed for N-glycan labeling on MALDI targets, enhancing mass spectrometric sensitivity for glycan identification and quantification (Hronowski et al., 2020).
Benzimidazole Synthesis
- Research on the synthesis of benzimidazoles in high-temperature water shows that water can be a viable solvent for reactions involving benzoic acid derivatives, potentially including 2-Propoxybenzoic acid (Dudd et al., 2003).
Solubility Studies
- Understanding the solubility of compounds like 2-Amino-3-methylbenzoic acid in various solvents is vital for their purification, which could be relevant for similar compounds like 2-Propoxybenzoic acid (Zhu et al., 2019).
Redox Behavior
- Studying the redox behavior of aniline derivatives like 2-(4-aminophenyl) ethanol and 4-aminobenzoic acid provides insights into the electrochemical properties that could be relevant for 2-Propoxybenzoic acid derivatives (Subhan et al., 2015).
Impurity Analysis in Pharmaceuticals
- Identification of impurities in pharmaceuticals, such as proparacaine hydrochloride, involves compounds related to 2-Propoxybenzoic acid, highlighting the importance of purity analysis in drug development (Yang et al., 2020).
Antioxidant Activity Analysis
- The study of antioxidants like 2,5-Dihydroxybenzoic acid in various fields, including medicine, is crucial. This research is pertinent as it relates to the antioxidant properties of benzoic acid derivatives (Munteanu & Apetrei, 2021).
Halogen Bond Studies
- Research on molecular salts/cocrystals of compounds like 2-Chloro-4-nitrobenzoic acid, similar in structure to 2-Propoxybenzoic acid, provides insights into halogen bond interactions in crystal structures (Oruganti et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-propoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOWWPXTTOCKKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337153 | |
Record name | 2-Propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxybenzoic acid | |
CAS RN |
2100-31-4 | |
Record name | 2-Propoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2100-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-propoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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